molecular formula C11H19ClN2S B1522001 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride CAS No. 1193390-45-2

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride

Cat. No. B1522001
M. Wt: 246.8 g/mol
InChI Key: HSMAUTBGFUBWIR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN2S and a molecular weight of 246.8 . It is also known as JNJ-39393406 .


Molecular Structure Analysis

The molecular structure of this compound includes a cycloheptan-1-amine group attached to a 4-methyl-1,3-thiazol-2-yl group . The InChI code for this compound is 1S/C11H18N2S.ClH/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H .

Scientific Research Applications

Antiproliferative and Antimicrobial Applications

Research indicates that derivatives of the 1,3,4-thiadiazole core, closely related to the 1,3-thiazole motif, demonstrate significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains. For instance, compounds featuring the 1,3,4-thiadiazole structure have shown cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential in anticancer therapy strategies (Gür et al., 2020).

Anticancer Activities

Further research on azetidine-2-one derivatives of 1H-benzimidazole revealed that these compounds exhibit good antibacterial activity and notable cytotoxic activity in vitro, suggesting their utility in developing new anticancer drugs (Noolvi et al., 2014). Moreover, benzimidazole–thiazole derivatives have been synthesized and shown promising anticancer activity against HepG2 and PC12 cancerous cell lines, emphasizing the importance of thiazole derivatives in the development of new therapeutic agents (Nofal et al., 2014).

Corrosion Inhibition

Thiazoles have also found application in the field of corrosion inhibition. For example, thiazole derivatives have been evaluated for their efficiency in protecting copper surfaces against corrosion in acidic environments, demonstrating high inhibition efficiencies and suggesting their potential industrial applications (Farahati et al., 2019).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.ClH/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMAUTBGFUBWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride

CAS RN

1193390-45-2
Record name Cycloheptanamine, 1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride

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